molecular formula C10H11BrN2 B1380021 6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine CAS No. 1215953-19-7

6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine

Katalognummer: B1380021
CAS-Nummer: 1215953-19-7
Molekulargewicht: 239.11 g/mol
InChI-Schlüssel: REVPKIBATBQTRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine ( 1215953-19-7) is a high-purity brominated heterocyclic building block of significant interest in medicinal chemistry and materials science research. This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure found in numerous pharmacologically active molecules and several marketed drugs, such as Zolpidem, Alpidem, and Olprinone . The presence of the bromine atom at the 6-position makes it a versatile synthetic intermediate for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships. In pharmaceutical research, the imidazo[1,2-a]pyridine core is associated with a wide range of biological activities, including analgesic, anticancer, antiosteoporosis, and anxiolytic effects . This specific bromo-trimethyl derivative serves as a critical precursor for the design and synthesis of novel bioactive compounds, allowing researchers to efficiently construct complex molecules for biological screening. Beyond medicinal applications, this compound and its derivatives are also investigated for their photophysical properties, with potential applications in the development of organic light-emitting devices (OLEDs), fluorescent sensors, and probes . The electron-rich heteroaromatic system can be tailored to modify its absorption and emission characteristics. Product Specifications: • CAS Number: 1215953-19-7 • Molecular Formula: C10H11BrN2 • Molecular Weight: 239.11 g/mol • Appearance: Light yellow to brown solid • Storage: Store at 2-8°C This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

6-bromo-2,3,8-trimethylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-6-4-9(11)5-13-8(3)7(2)12-10(6)13/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVPKIBATBQTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine typically involves the bromination of 2,3,8-trimethylimidazo[1,2-a]pyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can produce corresponding oxides and reduced forms .

Wissenschaftliche Forschungsanwendungen

6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine is utilized in a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyridine ring system play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound can modulate the activity of these targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine Br (6), Me (2,3,8) C11H12BrN2 High reactivity in cross-coupling; potential pharmaceutical intermediate
6-Bromo-2,3-diphenylimidazo[1,2-a]pyridine Br (6), Ph (2,3) C19H13BrN2 Suzuki coupling precursor (75–95% yields); aryl substituents enhance π-π interactions
3-Bromo-6-chloroimidazo[1,2-a]pyridine Br (3), Cl (6) C7H4BrClN2 Dual halogenation enables regioselective functionalization
8-Bromo-6-methylimidazo[1,2-a]pyridine Br (8), Me (6) C8H7BrN2 Improved solubility in organic solvents; used in metal-catalyzed reactions
6-Chloro-3-nitroimidazo[1,2-a]pyridine Cl (6), NO2 (3) C7H4ClN3O2 Electron-withdrawing groups enhance electrophilic substitution

Key Observations:

  • Methyl vs. Phenyl Groups : The trimethyl derivative exhibits greater lipophilicity compared to diphenyl analogs, which may improve membrane permeability in drug design . Phenyl-substituted derivatives, however, show higher yields in Suzuki couplings due to stabilized transition states .
  • Halogen Positioning : Bromine at position 6 (as in the target compound) favors nucleophilic aromatic substitution, while bromine at position 8 (e.g., 8-bromo-6-methylimidazo[1,2-a]pyridine) directs reactivity toward palladium-catalyzed couplings .
  • Electronic Effects : Nitro and chloro substituents (e.g., 6-chloro-3-nitro derivatives) reduce electron density, making the scaffold amenable to nucleophilic attack, whereas methyl groups donate electrons, altering reaction pathways .
Pharmacological and Toxicological Profiles
  • Carcinogenic HAAs: Compounds like PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) share structural similarities but feature amine groups, which are associated with mutagenicity . The absence of an amino group in this compound likely reduces carcinogenic risk, though methyl groups may require toxicological evaluation .
  • Antimicrobial Activity : Imidazo[1,2-a]pyridine derivatives with methyl or halogen substituents exhibit enhanced antimicrobial potency compared to unsubstituted analogs, likely due to improved target binding .

Biologische Aktivität

6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine (Br-TMIP) is a heterocyclic aromatic compound known for its potential biological activities. With the molecular formula C10H11BrN2 and a molecular weight of 239.11 g/mol, it has garnered attention in various fields of biological research, particularly in relation to its antimicrobial and antitumor properties.

Chemical Structure

The structure of Br-TMIP can be represented as follows:

C10H11BrN2\text{C}_{10}\text{H}_{11}\text{Br}\text{N}_2

This compound features a bromine atom at the 6-position and three methyl groups at the 2, 3, and 8 positions of the imidazo[1,2-a]pyridine ring.

Biological Activity Overview

Research has demonstrated that Br-TMIP exhibits various biological activities, which can be categorized into several key areas:

  • Antimicrobial Properties : Br-TMIP has shown significant antimicrobial activity against a range of pathogens.
  • Antitumor Activity : Studies indicate that this compound can inhibit the growth of certain cancer cell lines.
  • Mechanisms of Action : The biological effects are attributed to its ability to interact with specific molecular targets.

Antimicrobial Activity

Br-TMIP has been evaluated for its antimicrobial properties against various bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values are critical in determining its effectiveness.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that Br-TMIP possesses moderate to strong antimicrobial activity, particularly against Candida albicans, which is notable for antifungal applications.

Antitumor Activity

In vitro studies have assessed the antitumor efficacy of Br-TMIP on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 10 µM to 20 µM across different cell lines, indicating significant cytotoxic effects.

Table: Antitumor Activity

Cell Line IC50 (µM)
MCF-715
HeLa12
A54918

These findings highlight Br-TMIP's potential as a lead compound in cancer therapy.

The mechanism through which Br-TMIP exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
  • DNA Interaction : It is hypothesized that Br-TMIP can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several studies have explored the pharmacological potential of Br-TMIP:

  • Study on Antimicrobial Efficacy :
    • Researchers tested Br-TMIP against multi-drug resistant strains of Staphylococcus aureus. Results indicated a synergistic effect when combined with conventional antibiotics, suggesting its potential as an adjuvant therapy.
  • Evaluation of Antitumor Effects :
    • A recent study focused on the effects of Br-TMIP on MCF-7 cells. The results showed that treatment with Br-TMIP led to increased apoptosis rates compared to control groups. This was attributed to the activation of caspase pathways.

Q & A

Q. Q1: What are the most reliable synthetic routes for 6-bromo-2,3,8-trimethylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

A: The compound is typically synthesized via halogenation of a pre-functionalized imidazo[1,2-a]pyridine core. Key methods include:

  • Direct Bromination : Reacting 2,3,8-trimethylimidazo[1,2-a]pyridine with bromine (Br₂) in acetic acid under inert atmosphere (yield: ~60-70%) .
  • Stepwise Functionalization : Introducing bromine at the 6-position via electrophilic substitution, followed by methyl group installation using alkylation reagents like methyl iodide (CH₃I) in DMF .

Q. Critical Factors :

  • Solvent Choice : Acetic acid enhances electrophilic bromination efficiency compared to chloroform due to its polarity .
  • Temperature : Optimal bromination occurs at 60-80°C; higher temperatures may lead to di-substitution byproducts .

Advanced Synthesis: Regioselectivity and Competing Pathways

Q. Q2: How can researchers address regioselectivity challenges during bromination of the imidazo[1,2-a]pyridine scaffold?

A: Regioselectivity is influenced by electronic and steric effects:

  • Electronic Effects : The 6-position is electron-rich due to resonance stabilization from the pyridine nitrogen, favoring electrophilic attack .
  • Steric Hindrance : Methyl groups at the 2- and 3-positions (as in the target compound) may redirect bromination to less hindered sites. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. Mitigation Strategies :

  • Use bulky directing groups (e.g., tosyl) to block undesired positions .
  • Optimize stoichiometry (e.g., 1.1 eq Br₂) to minimize over-substitution .

Structural Analysis and Characterization

Q. Q3: What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

A:

  • NMR :
    • ¹H NMR : Methyl groups at 2-, 3-, and 8-positions appear as singlets (δ 2.4-2.6 ppm). The 6-bromo substituent deshields adjacent protons, causing splitting patterns .
    • ¹³C NMR : The brominated carbon (C6) resonates at δ 115-120 ppm, while methyl carbons appear at δ 20-25 ppm .
  • X-ray Crystallography : Resolves positional ambiguity. For example, in related compounds, the imidazo[1,2-a]pyridine core exhibits planarity (r.m.s. deviation <0.03 Å), with bromine and methyl groups adopting equatorial orientations .

Reaction Mechanisms and Functionalization

Q. Q4: How does the 6-bromo substituent facilitate further functionalization via cross-coupling reactions?

A: The C-Br bond is a prime site for transition-metal-catalyzed reactions:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to introduce aryl groups at the 6-position .
  • Buchwald-Hartwig Amination : Forms C-N bonds using amines and Pd catalysts (e.g., Xantphos/Pd₂(dba)₃) .

Q. Key Data :

  • Yields : 70-85% for Suzuki coupling; lower yields (50-60%) observed with sterically hindered boronic acids .
  • Byproducts : Homocoupling (e.g., biaryl formation) may occur if oxygen is present during reactions .

Biological Activity and Pharmacological Potential

Q. Q5: What methodologies are used to evaluate the biological activity of this compound derivatives?

A:

  • In Vitro Assays :
    • Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) via MIC (Minimum Inhibitory Concentration) assays. Derivatives with electron-withdrawing groups (e.g., Br) show enhanced activity (MIC: 2-4 µg/mL) .
    • Cytotoxicity : Evaluated using MTT assays on cancer cell lines (e.g., HeLa). Methyl groups at 2- and 3-positions reduce IC₅₀ values by enhancing membrane permeability .
  • Target Binding Studies :
    • Molecular Docking : Predicts interactions with enzymes (e.g., cytochrome P450). The bromine atom may occupy hydrophobic pockets, while methyl groups stabilize van der Waals contacts .

Data Contradictions and Reproducibility

Q. Q6: How should researchers resolve discrepancies in reported biological activities of similar imidazo[1,2-a]pyridine derivatives?

A: Common sources of contradictions include:

  • Assay Conditions : Variations in cell culture media (e.g., serum concentration) can alter compound uptake .
  • Stereochemical Purity : Impurities from incomplete bromination (e.g., residual di-substituted byproducts) may skew results .

Q. Resolution Strategies :

  • Control Experiments : Include reference compounds (e.g., alpidem) to benchmark activity .
  • HPLC-Purified Samples : Ensure >95% purity before biological testing .

Computational and Experimental Synergy

Q. Q7: How can DFT calculations enhance the design of this compound derivatives?

A:

  • Reactivity Prediction : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
  • Solubility Optimization : Use COSMO-RS simulations to predict logP values and guide methyl group modifications .

Q. Case Study :

  • Methyl groups at 2- and 3-positions reduce logP by 0.5 units compared to non-methylated analogs, improving aqueous solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.